molecular formula C15H16F5NO3 B3847092 4,4,5,5,5-Pentafluoropentyl 4-oxo-4-(phenylamino)butanoate

4,4,5,5,5-Pentafluoropentyl 4-oxo-4-(phenylamino)butanoate

Cat. No.: B3847092
M. Wt: 353.28 g/mol
InChI Key: JYZGBHULNZOAPS-UHFFFAOYSA-N
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Description

4,4,5,5,5-Pentafluoropentyl 4-oxo-4-(phenylamino)butanoate is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a pentafluoropentyl group and a phenylamino group attached to a butanoate backbone. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,5-pentafluoropentyl 4-oxo-4-(phenylamino)butanoate typically involves multiple steps. One common method includes the reaction of 4-oxo-4-(phenylamino)butanoic acid with 4,4,5,5,5-pentafluoropentanol under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,5-Pentafluoropentyl 4-oxo-4-(phenylamino)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The phenylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and thiols can react with the phenylamino group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or thiols.

Scientific Research Applications

4,4,5,5,5-Pentafluoropentyl 4-oxo-4-(phenylamino)butanoate is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4,4,5,5,5-pentafluoropentyl 4-oxo-4-(phenylamino)butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pentafluoropentyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5,5-Pentafluoropentyl 4-oxo-4-[(2-phenylethyl)amino]butanoate
  • 4-oxo-4-[(4,4,5,5,5-pentafluoropentyl)oxy]butanoic acid

Uniqueness

4,4,5,5,5-Pentafluoropentyl 4-oxo-4-(phenylamino)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4,4,5,5,5-pentafluoropentyl 4-anilino-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F5NO3/c16-14(17,15(18,19)20)9-4-10-24-13(23)8-7-12(22)21-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZGBHULNZOAPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCC(=O)OCCCC(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F5NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601348324
Record name 4,4,5,5,5-Pentafluoropentyl 4-oxo-4-(phenylamino)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601348324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303133-84-8
Record name 4,4,5,5,5-Pentafluoropentyl 4-oxo-4-(phenylamino)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601348324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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